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molecular formula C7H10BrN3O3 B8326550 1-(5-(Bromomethyl)-3-nitro-1H-pyrazol-1-yl)propan-2-ol

1-(5-(Bromomethyl)-3-nitro-1H-pyrazol-1-yl)propan-2-ol

Cat. No. B8326550
M. Wt: 264.08 g/mol
InChI Key: XYHYAOQHNCKZEC-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

To a mixture of 250a (4.0 g, 20.0 mmol) in chloroform (100 mL) cooled at 0° C. was added the solution of POBr3 (22.9 g, 80 mmol) in chloroform (20 mL) over 30 minutes while maintaining the internal temperature below 5° C. The reaction mixture was warmed to 50° C. and stirred at this temperature for 3 h. It was then cooled to 0° C. and quenched with water. The organic layer was separated and evaporated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with 30:1 dichloromethane/methanol to afford 250b (3.3 g, 62%) as yellow solid. MS-ESI: [M+H]+ 264.1
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
22.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Yield
62%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[N:7]([CH2:8][CH:9]([OH:11])[CH3:10])[N:6]=[C:5]([N+:12]([O-:14])=[O:13])[CH:4]=1.P(Br)(Br)([Br:17])=O>C(Cl)(Cl)Cl>[Br:17][CH2:2][C:3]1[N:7]([CH2:8][CH:9]([OH:11])[CH3:10])[N:6]=[C:5]([N+:12]([O-:14])=[O:13])[CH:4]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OCC1=CC(=NN1CC(C)O)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
22.9 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica-gel column chromatography
WASH
Type
WASH
Details
eluting with 30:1 dichloromethane/methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC1=CC(=NN1CC(C)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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